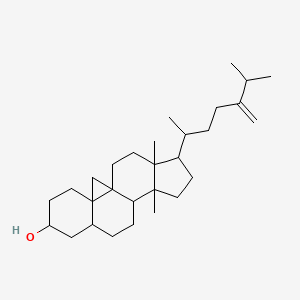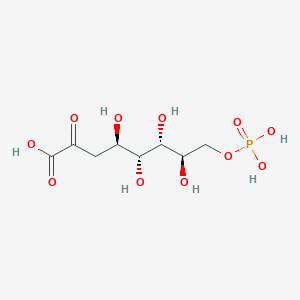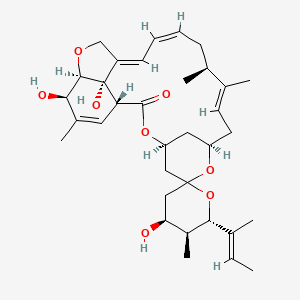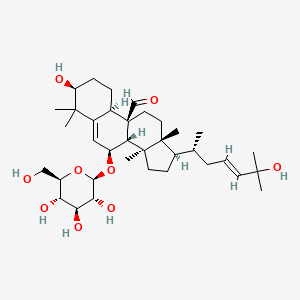
Epimedin-C;Baohuoside-VI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epimedin-C; Baohuoside-VI is a natural product found in Epimedium pubescens, Epimedium sempervirens, and other organisms with data available.
Aplicaciones Científicas De Investigación
Intestinal Absorption and Metabolism
- Epimedin-C and Baohuoside-VI in Yinyanghuo: Research has shown that the intestinal absorption of prenylated flavonoids from Yinyanghuo, a traditional Chinese herb, is significantly influenced by the enzyme lactase phlorizin hydrolase (LPH). Epimedin-C, along with other flavonoids, undergoes rapid hydrolysis in the duodenum and jejunum, leading to the formation of metabolites like baohuoside I (Chen et al., 2011).
- Comparison with Intestinal Flora Metabolism: A comparative study highlighted that the metabolism of prenylated flavonoids in Herba Epimedii by intestinal enzymes is quicker than by intestinal flora. The metabolic pathways were similar for both, but the rate of metabolism by enzymes like LPH was faster, underscoring its significant role in the metabolism of flavonoids like Epimedin-C and Baohuoside I (Zhou et al., 2013).
Pharmacokinetics and Quality Control
- Pharmacokinetic Characteristics: A study investigated the pharmacokinetics of flavonoids like Epimedin-C and Baohuoside I in a combination of Epimedium and Ligustri lucidi fructus. It suggested that such combinations could modify metabolic pathways and potentially reduce the concentration of flavonoids in vivo, which is relevant for understanding the synergistic and attenuating mechanisms in traditional Chinese medicine (Wang et al., 2022).
- Quality Control in Herba Epimedii: Flavonoids like Epimedin-C have been used as markers for quality control in species of Epimedium. Advanced chromatographic methods have enabled the simultaneous determination of these flavonoids, offering a reliable approach for assessing the quality of Epimedium-based products (Chen et al., 2007).
Therapeutic Applications
- Neuroprotective Effects: Flavonoids from Herba epimedii, including Epimedin-C, have demonstrated neuroprotective effects against toxicity in cell models. This suggests potential therapeutic applications in neurological disorders (Li et al., 2018).
- α-Glucosidase Inhibition: Research on Epimedium brevicornum has identified flavonoids like Baohuoside I as potent inhibitors of α-glucosidase, an enzyme relevant in diabetes management. This highlights the potential use of these compounds in treating type 2 diabetes (Phan et al., 2013).
Propiedades
IUPAC Name |
3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLIYVOYYQJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2-nonoxy-6-(trifluoromethyl)phenyl]nona-2,4,6,8-tetraenoate](/img/structure/B1252634.png)

